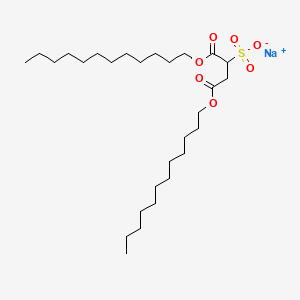
N-(2-Bromoallyl)-2,2-dichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromoallyl)-2,2-dichloroacetamide is an organic compound that features a bromoallyl group attached to a dichloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoallyl)-2,2-dichloroacetamide typically involves the reaction of 2,2-dichloroacetamide with 2,3-dibromopropene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Here is a general synthetic route:
Starting Materials: 2,2-dichloroacetamide and 2,3-dibromopropene.
Reaction Conditions: The reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Procedure: The 2,2-dichloroacetamide is dissolved in THF, and 2,3-dibromopropene is added dropwise to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by standard workup procedures, including extraction, drying, and purification by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as distillation or crystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromoallyl)-2,2-dichloroacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of epoxides or other oxygenated derivatives.
Reduction Products: Reduction can yield dehalogenated or partially reduced products.
Aplicaciones Científicas De Investigación
N-(2-Bromoallyl)-2,2-dichloroacetamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of N-(2-Bromoallyl)-2,2-dichloroacetamide involves its ability to undergo various chemical transformations. The bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The dichloroacetamide moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Bromoallyl)ethylamine: Similar in structure but with an ethylamine group instead of a dichloroacetamide moiety.
2,3-Dibromopropene: A precursor used in the synthesis of N-(2-Bromoallyl)-2,2-dichloroacetamide.
Methyleneaziridines: Compounds with an exocyclic C–C double bond on a three-membered ring, which share some reactivity patterns with this compound.
Uniqueness
This compound is unique due to the presence of both a bromoallyl group and a dichloroacetamide moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
102585-33-1 |
|---|---|
Fórmula molecular |
C5H6BrCl2NO |
Peso molecular |
246.91 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)-2,2-dichloroacetamide |
InChI |
InChI=1S/C5H6BrCl2NO/c1-3(6)2-9-5(10)4(7)8/h4H,1-2H2,(H,9,10) |
Clave InChI |
PYCYRGHWAUTMJM-UHFFFAOYSA-N |
SMILES canónico |
C=C(CNC(=O)C(Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)



![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)






